1-(5-Nitropyridin-2-yl)-3-piperidinamine hydrochloride
Overview
Description
1-(5-Nitropyridin-2-yl)-3-piperidinamine hydrochloride is an organic compound with the chemical formula C11H15ClN4O2. It is a pale yellow crystalline solid that is often used as an intermediate in the synthesis of various biologically active compounds. This compound is notable for its unique structure, which includes a nitropyridine moiety and a piperidine ring, making it a valuable building block in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitropyridin-2-yl)-3-piperidinamine hydrochloride typically involves the nitration of pyridine derivatives followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of 5-nitropyridine-2-amine with piperidine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with trifluoroacetic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Nitropyridin-2-yl)-3-piperidinamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Amination: Conversion of the nitro group to an amino group.
Hydrogenation: Reduction of the nitro group to form the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Nitropyridin-2-yl)-3-piperidinamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Nitropyridin-2-yl)-3-piperidinamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in various binding interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Nitropyridin-2-yl)piperazine: Shares the nitropyridine moiety but has a piperazine ring instead of a piperidine ring.
5-Nitropyridin-2-ylazo derivatives: Contain the nitropyridine moiety but differ in the substituents attached to the pyridine ring.
Uniqueness: 1-(5-Nitropyridin-2-yl)-3-piperidinamine hydrochloride is unique due to its combination of the nitropyridine moiety and the piperidine ring, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(5-nitropyridin-2-yl)piperidin-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c11-8-2-1-5-13(7-8)10-4-3-9(6-12-10)14(15)16;/h3-4,6,8H,1-2,5,7,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSUWRFINFHGHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185309-50-5 | |
Record name | 3-Piperidinamine, 1-(5-nitro-2-pyridinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185309-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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